molecular formula C16H13N5O2S2 B2702575 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide CAS No. 851130-15-9

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide

Cat. No.: B2702575
CAS No.: 851130-15-9
M. Wt: 371.43
InChI Key: JGGCGFDQYFVOBY-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and an acetamide moiety linked to a tricyclic 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl group.

Properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S2/c1-2-12-20-21-16(25-12)19-11(22)7-24-15-14-13(17-8-18-15)9-5-3-4-6-10(9)23-14/h3-6,8H,2,7H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGCGFDQYFVOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of the benzofuro-pyrimidine core. The thiadiazole moiety is then introduced through a nucleophilic substitution reaction, where the thioether linkage is formed by reacting the benzofuro-pyrimidine intermediate with an appropriate thiadiazole derivative .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{8-oxa-3,5-diazatricyclo[740

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide involves its interaction with specific molecular targets. The benzofuro-pyrimidine core and thiadiazole moiety may enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide ()

  • Structure : Features a 1,3,4-thiadiazole ring substituted with a phenyl group and an acetamide side chain. The trichloroethyl group enhances electrophilicity.
  • Synthesis : Prepared via cyclization in concentrated sulfuric acid, achieving a 97.4% yield, indicating high efficiency .
  • Key Differences : The absence of a tricyclic system and presence of chlorine atoms may reduce solubility compared to the target compound.

Pharmacopeial Thiadiazole Derivatives ()

  • Examples :
    • (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
    • (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
  • Key Differences : These β-lactam antibiotics incorporate thiadiazole-thioether groups, highlighting the role of sulfur in enhancing antimicrobial activity. The target compound’s tricyclic system may offer broader steric interactions .

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()

  • Structure : Oxadiazole analogues with indole substitutions.
  • Key Differences : Replacement of thiadiazole with oxadiazole alters electronic properties (e.g., reduced sulfur-mediated hydrophobicity). The indole group may enhance CNS penetration compared to the ethyl-substituted tricyclic system in the target compound .

Pharmacokinetic and Pharmacodynamic Comparisons

Similarity Indexing ()

  • Methodology : Tanimoto coefficient-based similarity indexing (70% similarity threshold) used to compare phytocompounds to SAHA (a histone deacetylase inhibitor).
  • For example, aglaithioduline (~70% similarity to SAHA) shares comparable molecular properties (LogP, hydrogen bond donors/acceptors) .

Molecular Properties

Property Target Compound N-{2,2,2-Trichloro...acetamide Oxadiazole-Indole Analogue
Molecular Weight ~450-500 (estimated) 383.69 ~350-400
LogP (Predicted) ~2.5-3.5 ~3.0 ~2.0
Hydrogen Bond Donors 3-4 4 3
Hydrogen Bond Acceptors 6-8 5 6

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide is a synthetic compound that exhibits a variety of biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a complex structure integrating thiadiazole and triazole moieties. Its IUPAC name indicates the presence of multiple functional groups that contribute to its biological properties.

Structural Formula

\text{N 5 ethyl 1 3 4 thiadiazol 2 yl 2 8 oxa 3 5 diazatricyclo 7 4 0 0 2 7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide}

Molecular Characteristics

PropertyValue
Molecular Weight371.43 g/mol
Chemical FormulaC_{14}H_{18}N_{6}O_{2}S
CAS Number851130-15-9

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives, including the compound . In vitro tests have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxicity of several thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like 5-Fluorouracil (5-FU).

CompoundCell LineIC50 (µg/mL)
N-(5-Ethyl...)MCF-77.56
N-(5-Ethyl...)HepG29.6
5-FluorouracilMCF-76.80

The biological activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{8-oxa... is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Studies have shown that treatment with this compound can induce cell cycle arrest at the S and G2/M phases.
  • Apoptosis Induction : Increased levels of pro-apoptotic factors (e.g., Bax) and activation of caspases were observed in treated cells.

Anti-inflammatory Activity

In addition to anticancer properties, derivatives of thiadiazole have been studied for their anti-inflammatory effects.

Experimental Findings

Research has demonstrated that these compounds can stabilize erythrocyte membranes and inhibit proteinase enzymes in vitro, suggesting potential applications in treating inflammatory conditions.

Activity TypeResult (%) at 100 ppm
Erythrocyte Membrane Stabilization48.89
Proteinase Inhibition51.08

Comparison with Related Compounds

Thiadiazole derivatives often share similar biological activities but may differ significantly in potency and selectivity.

Summary Table of Similar Compounds

Compound NameAnticancer Activity (IC50)Anti-inflammatory Activity (%)
N-(5-Methyl...)24.7950.05
N-(5-Ethyl...)7.5648.89
N-(5-Ethyl... with Piperazine Substituent3.7755.61

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